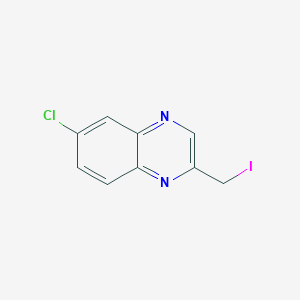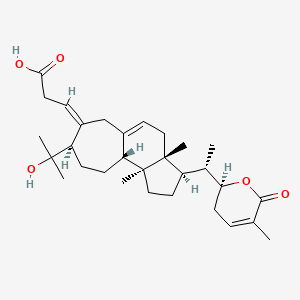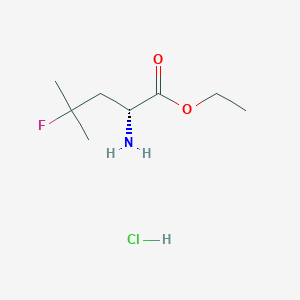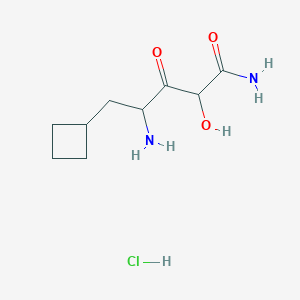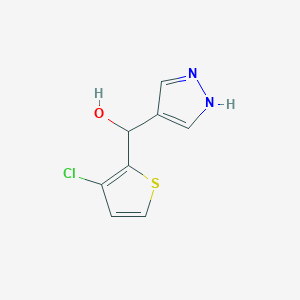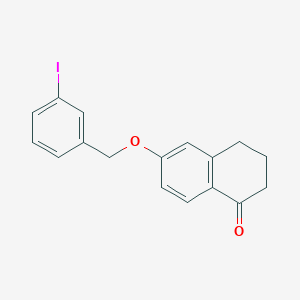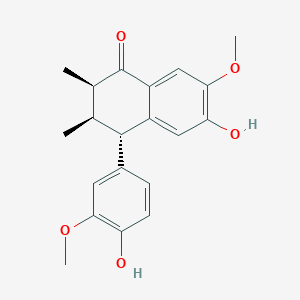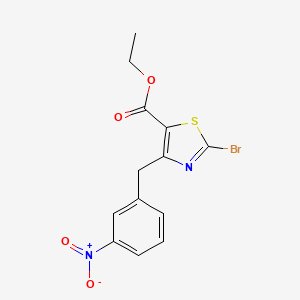
Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a nitrobenzyl group, and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine (Br2) in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).
Attachment of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 3-nitrobenzyl bromide.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Formation of substituted thiazoles.
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with nucleic acids and proteins, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:
Ethyl 2-bromo-4-(2-nitrobenzyl)-1,3-thiazole-5-carboxylate: Similar structure but with a different position of the nitro group, which can affect its reactivity and biological activity.
Ethyl 2-chloro-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate:
Ethyl 2-bromo-4-(3-aminobenzyl)-1,3-thiazole-5-carboxylate: The amino group can provide different biological activity and reactivity compared to the nitro group.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis
Eigenschaften
Molekularformel |
C13H11BrN2O4S |
|---|---|
Molekulargewicht |
371.21 g/mol |
IUPAC-Name |
ethyl 2-bromo-4-[(3-nitrophenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H11BrN2O4S/c1-2-20-12(17)11-10(15-13(14)21-11)7-8-4-3-5-9(6-8)16(18)19/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
QXBLBPKATYFIOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


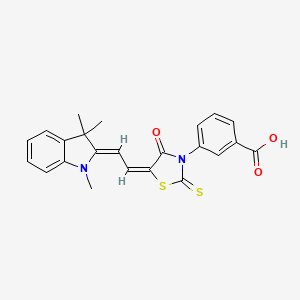
![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)
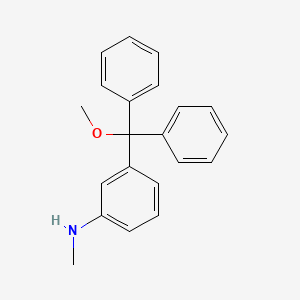
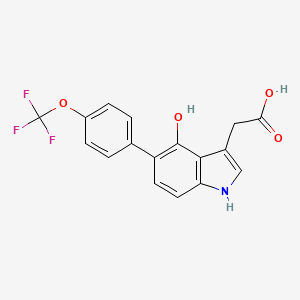

![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)
